N,N-bis(5-pyrazoyl)urea derivative 1 is a compound characterized by its unique structure, which includes two pyrazole rings linked to a urea moiety. This compound belongs to a class of pyrazole derivatives that are recognized for their diverse pharmacological properties. The structural features of N,N-bis(5-pyrazoyl)urea derivative 1 contribute to its potential applications in medicinal chemistry, particularly as a scaffold for developing new therapeutic agents.
The compound has been synthesized and studied in various research contexts, highlighting its significance in medicinal chemistry and drug development. Studies have explored the synthesis, biological activities, and potential applications of pyrazole derivatives, including N,N-bis(5-pyrazoyl)urea derivative 1.
N,N-bis(5-pyrazoyl)urea derivative 1 can be classified as a pyrazole-based urea derivative. Pyrazoles are five-membered aromatic heterocycles containing two nitrogen atoms, which impart unique chemical reactivity and biological activity. Urea derivatives are known for their ability to form hydrogen bonds and interact with biological targets.
The synthesis of N,N-bis(5-pyrazoyl)urea derivative 1 typically involves the reaction of hydrazines with carbonyl compounds to form pyrazole intermediates, followed by condensation with isocyanates or urea derivatives.
For instance, one method involves treating 5-amino-1-methylpyrazole with an isocyanate under reflux conditions, leading to the formation of the desired urea derivative through an intermediate stage involving pyrazole formation .
N,N-bis(5-pyrazoyl)urea derivative 1 features a central urea group bonded to two 5-pyrazoyl substituents. The molecular formula can be represented as , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
N,N-bis(5-pyrazoyl)urea derivative 1 can participate in various chemical reactions typical for urea and pyrazole derivatives:
The reactivity of N,N-bis(5-pyrazoyl)urea derivative 1 is influenced by the electron-donating properties of the pyrazole rings, allowing it to act as a ligand in coordination chemistry or as an intermediate in further synthetic transformations .
The mechanism by which N,N-bis(5-pyrazoyl)urea derivative 1 exerts its biological effects typically involves interaction with specific biological targets such as enzymes or receptors.
Studies have shown that compounds with similar structures can inhibit enzyme activity through competitive inhibition or by stabilizing certain conformations of the target proteins . The presence of multiple nitrogen atoms allows for hydrogen bonding and coordination with metal ions in metalloenzymes.
N,N-bis(5-pyrazoyl)urea derivative 1 has several scientific uses:
Pyrazole-containing compounds represent a class of nitrogen-rich heterocyclic architectures that fulfill the criteria of "privileged scaffolds" in medicinal chemistry due to their widespread bioactivity, structural adaptability, and proven therapeutic utility. The pyrazole nucleus consists of a five-membered ring with two adjacent nitrogen atoms (designated N1 and N2), exhibiting distinct electronic characteristics: N1 is "pyrrole-like" with unshared electrons conjugated within the aromatic system, while N2 is "pyridine-like" with localized non-bonding electrons. This electronic asymmetry enables pyrazole to participate in diverse acid-base reactions and exhibit prototrophic tautomerism, with unsubstituted pyrazole existing as three tautomers and monosubstituted derivatives forming five possible tautomers [2]. These properties facilitate targeted interactions with biological macromolecules, enhancing their drug discovery value.
The pyrazole scaffold features prominently in numerous clinically approved drugs spanning multiple therapeutic domains. Notable examples include:
Table 1: Clinically Approved Pyrazole-Based Pharmaceuticals
Drug Name | Therapeutic Category | Primary Biological Target |
---|---|---|
Celecoxib | Anti-inflammatory | Cyclooxygenase-2 (COX-2) |
Crizotinib | Antineoplastic | Anaplastic lymphoma kinase (ALK) |
Rimonabant | Anti-obesity (withdrawn) | Cannabinoid receptor type 1 (CB1) |
Fomepizole | Antidotal therapy | Alcohol dehydrogenase |
Lonazolac | Analgesic/Anti-inflammatory | Cyclooxygenase (COX) |
The integration of urea functionalities with pyrazole systems generates pyrazolyl-urea hybrids that leverage the complementary pharmacological advantages of both structural elements. Urea linkages (-NH-C(O)-NH-) serve as conformationally flexible bioisosteres that enhance aqueous solubility through hydrogen bonding interactions while providing three potential points for hydrogen bond donation/acceptance: the carbonyl oxygen acts as a strong hydrogen bond acceptor, while the two nitrogen-bound hydrogens serve as hydrogen bond donors [8]. This molecular synergy explains the resurgence of interest in pyrazolyl-ureas over the past two decades, particularly for their demonstrated activities against infectious diseases and cancer [2].
N,N-bis(5-pyrazoyl)urea derivatives constitute a structurally distinctive subclass characterized by urea-bridged symmetry between two pyrazole rings. The prototype compound N,N-bis(5-pyrazoyl)urea derivative 1 (Chemical Abstract Service registry number: 90168931, molecular formula C~25~H~21~F~3~N~8~O) exemplifies this architecture with trifluoromethyl substituents enhancing its pharmacodynamic properties [1] [6]. Three critical SAR principles govern the bioactivity of these compounds:
Urea Linkage Geometry: The planar urea carbonyl establishes directional hydrogen bonds with target proteins. In human carbonic anhydrase II (hCA II) inhibition, the carbonyl oxygen coordinates the catalytic zinc ion while urea NH groups form hydrogen bonds with Thr199 and Glu106 residues. Molecular modeling confirms that bis-pyrazolyl ureas adopt binding geometries analogous to classical sulfonamide inhibitors like acetazolamide, with calculated inhibition constants (K~i~) of approximately 220-225 nM [2].
Substituent Electronics: Electron-withdrawing groups (particularly trifluoromethyl [-CF~3~]) significantly enhance target affinity. The strong inductive effect and high lipid solubility of -CF~3~ improve membrane permeability and modulate electron distribution across the pyrazole ring, enhancing interactions with hydrophobic enzyme pockets. In cannabinoid receptor antagonists, trifluoromethylated pyrazolyl ureas demonstrate nanomolar affinity (K~i~ = 3.6-1844 nM for CB1; 36.5-13585 nM for CB2), with selectivity controlled by N1/N2 substituent patterns [2].
Table 2: Hydrogen Bonding Capabilities of Pyrazolyl-Urea Components
Molecular Component | Hydrogen Bond Donor Sites | Hydrogen Bond Acceptor Sites | Biological Significance |
---|---|---|---|
Pyrazole N1-H | 1 | 0 | Cation-π interactions |
Pyrazole N2 | 0 | 1 (lone pair) | Coordinate metal ions |
Urea -NH- | 2 | 0 | Protein backbone interactions |
Urea -C=O | 0 | 2 (sp^2^ lone pairs) | Active site anchoring |
The urea functional group serves as a versatile pharmacophore that significantly enhances the drug-likeness and target engagement capabilities of pharmaceutical compounds. Its hydrogen-bonding proficiency enables high-affinity interactions with diverse enzyme classes, while its polarity improves aqueous solubility—a critical pharmacokinetic parameter often problematic for purely lipophilic scaffolds. Clinically successful urea-containing drugs include:
In pyrazolyl-urea hybrids, the urea group enables three primary pharmacological mechanisms:
Enzyme Inhibition: Bis-pyrazolyl ureas potently inhibit metalloenzymes like human carbonic anhydrase II (hCA II) by displacing the zinc-bound hydroxide ion and forming coordination bonds with the active site metal. X-ray crystallography reveals that the urea carbonyl oxygen occupies the canonical sulfonamide binding site, with K~i~ values comparable to first-generation inhibitors (~220-225 nM) [2]. Additionally, these compounds inhibit bacterial enoyl reductases (FabI) through hydrogen bonding with catalytic tyrosine residues, exhibiting minimum inhibitory concentrations (MIC) as low as 4.88 µg/mL against Bacillus mycoides and Escherichia coli [6].
Receptor Antagonism: The urea moiety facilitates high-affinity engagement with G-protein coupled receptors (GPCRs), particularly cannabinoid receptors. In CB1 antagonists, the urea carbonyl forms hydrogen bonds with Lys192 in the orthosteric binding pocket, while pyrazole nitrogens coordinate with K3.28(192) via water-mediated hydrogen bonds. This precise interaction pattern yields compounds with K~i~ values of 3.61-5.19 nM for CB1, demonstrating superior affinity to early-generation antagonists like rimonabant [2].
Table 3: Biological Activities of Pyrazolyl-Urea Derivatives
Biological Target | Activity | Potency Range | Therapeutic Implication |
---|---|---|---|
Human Carbonic Anhydrase II | Inhibition | K~i~ = 220-225 nM | Antiglaucoma, diuretics |
Cannabinoid Receptor 1 (CB1) | Antagonism | K~i~ = 3.6-5.2 nM | Metabolic disorders, neuroinflammation |
Bacterial Enoyl Reductase | Inhibition | MIC = 4.88 µg/mL | Antibacterial development |
SOS1 (Son of Sevenless Homolog 1) | Inhibition | IC~50~ = 22.4 µM | Anticancer (RAS-driven tumors) |
Notably, compound 7 (C~15~H~13~F~3~N~2~O~3~S) downregulates BRCA1/BRCA2 in PC3 prostate cancer cells, while compound 8 inhibits pancreatic adenocarcinoma (PACA2) with IC~50~ = 22.4 µM—superior to doxorubicin (IC~50~ = 52.1 µM). These effects correlate with molecular docking results showing high-affinity binding to Son of Sevenless homolog 1 (SOS1), a key activator of the RAS/MAPK pathway [6]. The trifluoromethyl group enhances these activities by promoting membrane penetration and resistance to oxidative metabolism, extending plasma half-life [6].
The strategic incorporation of urea linkages transforms pyrazole from a simple heterocyclic unit into a multifunctional pharmacophore capable of addressing complex disease mechanisms through polypharmacology. This hybrid architecture represents a versatile template for developing novel therapeutics targeting enzyme dysregulation, receptor signaling abnormalities, and oncogenic transcription pathways [2] [6] [8].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9